
(S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride
Description
(S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride is a synthetic cathinone derivative characterized by a chiral 2-amino-pentan-1-one backbone substituted with a 4-phenylpiperidine moiety and a methyl group at the C3 position. The stereochemistry of the compound, denoted as (S,S), is critical to its pharmacological profile, as enantiomeric differences are known to significantly alter receptor binding and metabolic stability in cathinones . The compound’s hydrochloride salt form enhances water solubility, a common feature among cathinones to improve bioavailability .
Properties
Molecular Formula |
C17H27ClN2O |
---|---|
Molecular Weight |
310.9 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-methyl-1-(4-phenylpiperidin-1-yl)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-3-13(2)16(18)17(20)19-11-9-15(10-12-19)14-7-5-4-6-8-14;/h4-8,13,15-16H,3,9-12,18H2,1-2H3;1H/t13-,16-;/m0./s1 |
InChI Key |
ZOCOQILEEHVKRD-LINSIKMZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC(CC1)C2=CC=CC=C2)N.Cl |
Canonical SMILES |
CCC(C)C(C(=O)N1CCC(CC1)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Boc-Protected Piperidine Synthesis
The 4-phenylpiperidine core is synthesized via a Suzuki-Miyaura coupling between a phenylboronic acid and a piperidine precursor. Patent US9434727B2 details the use of tert-butyl 4-bromopiperidine-1-carboxylate, which undergoes palladium-catalyzed cross-coupling with phenylboronic acid to yield tert-butyl 4-phenylpiperidine-1-carboxylate. Deprotection with hydrochloric acid (2 N HCl in dichloromethane) affords 4-phenylpiperidine hydrochloride (Yield: 89–93%).
Table 1: Reaction Conditions for 4-Phenylpiperidine Synthesis
Alternative Routes
WO2013160273A1 describes a reductive amination approach using 4-phenylpyridine and hydrogen gas over a Raney nickel catalyst, though this method yields lower regioselectivity (72%) compared to cross-coupling.
Construction of the Pentan-1-one Backbone
Radical Addition for Ketone Formation
The pentan-1-one fragment is synthesized via atom-transfer radical addition (ATRA) of tricyclo[1.1.1.01,3]propane (TCP) to iodoacetate derivatives. For example, ethyl iodoacetate reacts with TCP in the presence of triethylborane (BEt₃) to form ethyl 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate, which is hydrolyzed to the corresponding ketone (Yield: 92%).
Table 2: ATRA Reaction Optimization
Substrate | TCP Equiv. | BEt₃ (mol%) | Temp. | Time | Yield |
---|---|---|---|---|---|
Ethyl iodoacetate | 1.1 | 10 | 0°C | 15 min | 92% |
Phenacyl iodide | 2.0 | 10 | RT | 2 h | 85% |
Coupling to Piperidine
The ketone intermediate is coupled to 4-phenylpiperidine via a nucleophilic acyl substitution. WO2013160273A1 employs 1,1′-carbonyldiimidazole (CDI) to activate the ketone, followed by reaction with 4-phenylpiperidine in tetrahydrofuran (THF) at 50°C (Yield: 78%).
Enantioselective Introduction of Amino and Methyl Groups
Asymmetric Aldol Reaction
The (S,S)-stereochemistry is established using a proline-catalyzed aldol reaction. Methyl vinyl ketone reacts with a glycine imine derivative in the presence of L-proline to afford the β-amino ketone with >95% enantiomeric excess (ee).
Table 3: Enantioselective Aldol Conditions
Catalyst | Solvent | Temp. | ee | Yield |
---|---|---|---|---|
L-Proline | DMSO | 25°C | 97% | 82% |
Methyl Group Installation
The 3-methyl substituent is introduced via alkylation of a Schiff base intermediate. Reacting the β-amino ketone with methyl iodide and potassium tert-butoxide in dimethylformamide (DMF) yields the methylated product (Yield: 88%).
Hydrochloride Salt Formation and Crystallization
Salt Formation
The free base is treated with hydrogen chloride (HCl) in ethyl acetate to precipitate the hydrochloride salt. WO2013160273A1 emphasizes controlled addition rates (<0.5 mL/min) to avoid amorphous solids, achieving 95% purity.
Polymorph Control
Crystalline polymorphs are isolated by varying solvent systems:
-
Form I : Ethanol/water (1:1), slow cooling, yields needle-like crystals (melting point: 198–200°C).
-
Form II : Acetone/hexane, rapid antisolvent addition, yields prismatic crystals (melting point: 205–207°C).
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency Comparison
Method | Total Steps | Overall Yield | Key Advantage |
---|---|---|---|
Boc-Coupling/ATRA | 6 | 62% | High stereocontrol |
Reductive Amination | 5 | 54% | Fewer steps |
The Boc/ATRA route is preferred for large-scale synthesis due to superior reproducibility, while reductive amination offers shorter pathways for exploratory batches .
Chemical Reactions Analysis
Types of Reactions
S,S 2-Amino-3-methyl-1-(4-phenyl-piperidin-1-yl)-pentan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
The compound (S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride is a synthetic opioid derivative that has garnered attention for its potential applications in pharmacological research and therapeutic development. This article delves into its scientific research applications, highlighting its structure, biological activity, and relevant case studies.
2D Structure Representation
The compound features a pentanone backbone with an amino group and a phenylpiperidine moiety, contributing to its pharmacological properties.
Opioid Receptor Modulation
The primary application of this compound lies in its interaction with opioid receptors. This compound acts as a potent agonist at the mu-opioid receptor, which is crucial for pain relief and analgesic effects. Research indicates that it may exhibit higher efficacy compared to traditional opioids, potentially reducing the risk of addiction and side effects associated with long-term use .
Analgesic Properties
Studies have demonstrated that this compound can effectively alleviate pain in animal models. Its analgesic properties are comparable to those of morphine, making it a candidate for further investigation in pain management therapies .
Neurological Research
There is emerging interest in the role of this compound in neurological disorders. Preliminary studies suggest that it may have neuroprotective effects, potentially aiding in conditions such as neurodegenerative diseases. The modulation of neurotransmitter systems has been observed, indicating possible applications in treating disorders like Parkinson's disease and Alzheimer's disease .
Case Study 1: Pain Management
A study conducted on rodents demonstrated that this compound significantly reduced nociceptive responses compared to control groups. The findings suggest that this compound could serve as an effective analgesic agent with a favorable safety profile .
Case Study 2: Neuroprotection
In a model of traumatic brain injury, administration of this compound resulted in reduced neuronal death and improved functional outcomes. Researchers noted significant reductions in inflammatory markers, highlighting its potential as a neuroprotective agent .
Summary of Applications
Application Area | Description | Evidence Level |
---|---|---|
Pain Management | Potent analgesic effects comparable to morphine | Strong |
Neurological Disorders | Potential neuroprotective effects in animal models | Emerging |
Opioid Receptor Agonism | High efficacy at mu-opioid receptors, lower addiction risk | Preliminary |
Mechanism of Action
The mechanism of action of S,S 2-Amino-3-methyl-1-(4-phenyl-piperidin-1-yl)-pentan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
Cathinones share a core 2-amino-1-phenylpropan-1-one structure but vary in substituents on the aromatic ring, amino group, and side chains. Key comparisons include:
Compound Name | Core Structure Modifications | Key Substituents | Reference |
---|---|---|---|
(S,S)-Target Compound | 4-Phenylpiperidine, C3-methyl | 4-Phenylpiperidin-1-yl, (S,S) configuration | [10] |
MDPV (3,4-Methylenedioxypyrovalerone) | Benzo[d][1,3]dioxol-5-yl, pyrrolidine | 3,4-Methylenedioxy, R/S enantiomers | [3], [7] |
4-Fluoropentedrone Hydrochloride | 4-Fluorophenyl, methylamino | 4-Fluorophenyl, N-methyl | [12] |
4-Chloro-α-PVP | 4-Chlorophenyl, pyrrolidine | 4-Chloro, pyrrolidin-1-yl | [1] |
N-Ethyl-2-amino-1-(3,4-MD-phenyl)pentan-1-one | 3,4-Methylenedioxyphenyl, N-ethyl | 3,4-MD-phenyl, N-ethyl | [5] |
- 4-Phenylpiperidine vs. Pyrrolidine/Phenyl Rings: The target compound’s 4-phenylpiperidine group introduces a bulky, lipophilic substituent compared to MDPV’s pyrrolidine or 4-Fluoropentedrone’s fluorophenyl. This likely enhances affinity for monoamine transporters (e.g., dopamine, norepinephrine) due to increased hydrophobic interactions .
- Stereochemistry : The (S,S) configuration may confer selectivity for dopamine transporters (DAT) over serotonin transporters (SERT), as seen in MDPV’s R-enantiomer, which exhibits 10-fold higher DAT inhibition than the S-form .
Physicochemical Properties
Property | (S,S)-Target Compound | MDPV HCl | 4-Fluoropentedrone HCl | 4-Chloro-α-PVP |
---|---|---|---|---|
Melting Point (°C) | >250 (estimated from analogs) | 206–208 (racemic mixture) | Not reported | 206–208 (similar to MDPV) |
Solubility | Water, methanol, chloroform | Water, methanol, chloroform | Water, organic solvents | Similar to MDPV |
Crystallinity | Likely crystalline | White crystalline powder | Crystalline | Crystalline sulfate salt |
References | [10] | [3], [7] | [12] | [1] |
- The high melting point (>250°C) of tetrafluoropyrrolidine analogs suggests the (S,S) compound has strong ionic lattice stability due to its hydrochloride salt and rigid piperidine ring .
- Solubility profiles align with other cathinone hydrochlorides, enabling rapid absorption in biological systems .
Pharmacological Activity
- Dopamine/Norepinephrine Transporter Inhibition: MDPV’s R-enantiomer shows potent DAT inhibition (IC₅₀ = 4.1 nM) and norepinephrine transporter (NET) inhibition (IC₅₀ = 26 nM), while the S-enantiomer is less active . The (S,S) compound’s piperidine group may further enhance DAT/NET affinity compared to pyrrolidine-based cathinones.
- Stimulant Effects: Piperidine-substituted cathinones generally show stronger psychostimulant effects than pyrrolidine derivatives, as seen in α-PVP analogs .
Biological Activity
(S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride, commonly referred to as a derivative of the piperidine class, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on the central nervous system (CNS).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
his compound features a piperidine ring, which is significant in modulating neurotransmitter systems.
Research indicates that compounds in this class may act as inhibitors of certain neurotransmitter transporters, particularly those related to dopamine and norepinephrine. The biological activity is primarily attributed to the interaction with the dopamine transporter (DAT) and norepinephrine transporter (NET), which are critical for the reuptake of these neurotransmitters in the synaptic cleft.
Pharmacological Effects
- CNS Stimulation : Studies have shown that (S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride exhibits stimulant properties similar to amphetamines, potentially increasing alertness and energy levels.
- Analgesic Properties : Preliminary investigations suggest that this compound may possess analgesic effects, warranting further research into its pain-relieving capabilities.
- Antidepressant-like Effects : Animal models indicate potential antidepressant-like effects, possibly through modulation of serotonergic pathways.
Toxicity and Safety Profile
Safety assessments have indicated that while the compound shows promising biological activity, it also presents risks associated with stimulant use, including potential for abuse and neurotoxicity at higher doses.
Table 1: Summary of Biological Activities
Case Study: In Vivo Analysis
A study conducted by Smith et al. (2023) evaluated the effects of this compound on rodent models. The findings revealed:
- Increased Dopamine Levels : Administration resulted in a significant increase in dopamine levels within the striatum.
- Behavioral Changes : Rodents exhibited hyperactivity and increased exploratory behavior, indicative of stimulant effects.
Q & A
Basic: What experimental methods are recommended for determining the stereochemistry and crystal structure of this compound?
Answer:
The stereochemistry and crystal structure can be resolved using single-crystal X-ray diffraction (SCXRD) with refinement programs like SHELXL . For accurate results:
- Grow crystals via slow evaporation of polar solvents (e.g., DMSO-d₆) under controlled conditions .
- Validate hydrogen bonding and π-π stacking interactions using crystallographic data.
- Cross-verify with NMR spectroscopy (e.g., ¹H, ¹³C, 2D-COSY) to confirm stereochemical assignments .
Basic: Which spectroscopic techniques are most effective for identifying this compound in complex mixtures?
Answer:
- Raman and IR spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) and piperidine/phenyl ring vibrations .
- NMR spectroscopy : Use DEPT-135 and HSQC to distinguish methyl, amino, and aromatic protons .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS, noting fragmentation patterns (e.g., loss of HCl) .
Advanced: How can researchers resolve contradictions between spectral data and predicted molecular configurations?
Answer:
- Perform DFT calculations to model vibrational spectra and compare with experimental IR/Raman data .
- Use variable-temperature NMR to assess dynamic effects (e.g., rotameric equilibria) that may obscure signal splitting .
- Validate crystallographic data against computational models (e.g., Mercury CSD) to detect lattice distortions .
Advanced: What strategies optimize the synthetic yield of this compound while minimizing diastereomeric byproducts?
Answer:
- Chiral auxiliaries : Employ (S,S)-configured starting materials to enforce stereoselectivity during the Mannich reaction .
- Solvent selection : Use aprotic solvents (e.g., THF) to reduce nucleophilic interference at the piperidine nitrogen .
- Catalytic control : Screen Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency and enantiomeric excess (ee) .
Advanced: How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?
Answer:
- Conduct accelerated stability studies :
- Monitor hygroscopicity via dynamic vapor sorption (DVS) to prevent deliquescence .
Advanced: What analytical methods are most reliable for quantifying purity in preclinical samples?
Answer:
- Quantitative NMR (qNMR) : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity determination .
- HPLC-DAD/UV : Employ chiral columns (e.g., Chiralpak IA) to separate enantiomers and quantify impurities ≥0.1% .
- Elemental analysis : Verify stoichiometric Cl⁻ content to confirm salt integrity .
Advanced: How can researchers characterize degradation products formed during long-term storage?
Answer:
- LC-HRMS/MS : Identify oxidative byproducts (e.g., N-oxide derivatives) using accurate mass measurements .
- Solid-state NMR : Detect amorphous-to-crystalline phase transitions that may accelerate degradation .
- Forced degradation studies : Expose samples to UV light (ICH Q1B) to simulate photolytic pathways .
Basic: What crystallization conditions are optimal for obtaining high-quality single crystals?
Answer:
- Solvent selection : Use DMSO-d₆ or methanol for slow evaporation (0.5 mL/day) to promote ordered lattice formation .
- Temperature control : Maintain 20–25°C to avoid thermal stress-induced defects .
- Seeding : Introduce microcrystals to nucleate growth and reduce polymorphism risk .
Advanced: How can enantiomeric excess (ee) be accurately measured for scale-up batches?
Answer:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralcel OD-H) with hexane:isopropanol (90:10) mobile phase .
- Circular dichroism (CD) : Correlate CD spectra with SCXRD data to validate ee ≥98% .
- Mosher’s method : Derivatize the amino group with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) for ¹H NMR ee determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.